Aldose Reductase (ALR2) Inhibitory Potency: Furfurylidene vs. Benzylidene Analogues
5-(2-Furanylmethylene)-2-thioxo-4-thiazolidinone exhibits potent aldose reductase (ALR2) inhibition with an IC50 of 56 nM against the human recombinant enzyme [1]. This potency is superior to that of the first-generation reference drug sorbinil [2], placing it in the same tier as the clinically used epalrestat, which has a comparable submicromolar IC50 [3]. Importantly, a series of closely related 5-benzylidene-2-thioxo-4-thiazolidinone analogues showed a much broader range of activity, with IC50 values varying from 20 nM to over 2000 nM [4]. This demonstrates that the furan-2-ylmethylene substituent at C5 is a key determinant of the high-affinity interaction, offering a more consistent potency profile than the variable benzylidene class.
| Evidence Dimension | ALR2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 56 nM |
| Comparator Or Baseline | Sorbinil (reference drug): higher IC50 than target; 5-benzylidene analogues: IC50 range 20-2000+ nM; Epalrestat: submicromolar IC50 |
| Quantified Difference | Target compound IC50 is 56 nM, demonstrating consistent high potency vs. the wide (up to 100-fold) variability in benzylidene analogues. It outperforms sorbinil and is comparable to epalrestat. |
| Conditions | In vitro enzyme inhibition assay using human recombinant ALR2 expressed in E. coli, measuring reduction in NADPH oxidation with L-idose as substrate [1]. |
Why This Matters
For research on diabetic complications, this compound offers a specific, high-potency tool compound with a defined IC50, avoiding the hit-or-miss variability associated with general 'rhodanine' procurement.
- [1] BindingDB. (2024). BDBM50506669 (CHEMBL4459307) Affinity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50506669 View Source
- [2] Maccari, R., et al. (2011). In vitro evaluation of 5-arylidene-2-thioxo-4-thiazolidinones active as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 200-203. View Source
- [3] Maccari, R., et al. (2011). In vitro evaluation of 5-arylidene-2-thioxo-4-thiazolidinones active as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 200-203. View Source
- [4] Maccari, R., et al. (2011). In vitro evaluation of 5-arylidene-2-thioxo-4-thiazolidinones active as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 200-203. View Source
